Dehydroamlodipine fumarate

Beschreibung

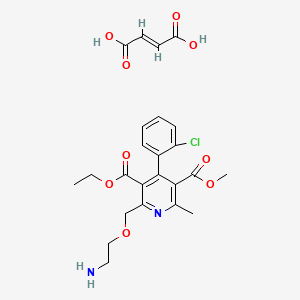

Chemical Identity: This compound is the fumarate salt of a pyridine dicarboxylate derivative, with the molecular formula C20H23ClN2O5·C4H4O4 and a molecular weight of 522.93 g/mol . Its structure includes a 2-chlorophenyl group, methyl and ethyl ester substituents, and a 2-aminoethoxymethyl side chain. The fumarate counterion enhances solubility and stability for pharmaceutical applications .

Role in Pharmaceuticals: Primarily identified as Amlodipine Related Compound B (USP), it is a degradation product or synthetic intermediate of amlodipine, a calcium channel blocker .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAQLJHPVPAANJ-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138811-33-1 | |

| Record name | Dehydroamlodipine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROAMLODIPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Primary Preparation Methodology

The most detailed and authoritative preparation method is documented in patent PL191995B1, which describes a multi-step synthetic route to obtain the compound or its salts, including the fumarate form.

Synthetic Route Summary

The preparation involves:

Step 1: Reaction of an intermediate compound (referred to as compound of formula XI) with a suitable acid (benzenesulfonic acid in the patent, but analogous principles apply for fumaric acid) in a mixture of water and an organic solvent. The acid is used in a molar excess (at least 4 moles per mole of intermediate) to ensure complete salt formation.

Step 2: The intermediate compound XI is itself obtained by reacting a precursor (compound IX) with hexamethylenetetramine in a C1-C4 alkanol (e.g., methanol, ethanol, isopropanol) or acetonitrile. This step introduces the 2-(2-aminoethoxy)methyl substituent onto the pyridine ring.

Step 3: The precursor compound IX is synthesized by halogen exchange, where a chlorine atom on compound VIII is replaced by iodine using an alkali metal iodide in a high-boiling alkanol such as isopropanol. This halogen exchange facilitates subsequent reactions leading to the final compound.

This multi-step synthesis allows for selective functionalization and salt formation, which is crucial for the compound's stability and bioavailability.

Detailed Reaction Conditions and Solvents

| Step | Reaction Description | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Salt formation of intermediate with acid | Benzenesulfonic acid (or fumaric acid analog) | Water + organic solvent | Acid in molar excess (≥4:1) |

| 2 | Introduction of 2-(2-aminoethoxy)methyl group | Hexamethylenetetramine | C1-C4 alkanol or acetonitrile | Controls substitution on pyridine ring |

| 3 | Halogen exchange (Cl to I) on precursor | Alkali metal iodide | High-boiling alkanol (e.g., isopropanol) | Facilitates further derivatization |

Salt Formation: Fumarate vs. Other Salts

While the patent specifically details the formation of benzenesulfonic acid salts, the fumarate salt is commonly used for pharmaceutical formulations due to its favorable physicochemical properties, including enhanced solubility and stability.

The fumarate salt is formed by reacting the free base form of the compound with fumaric acid under controlled conditions, typically in aqueous or mixed aqueous-organic media.

The stoichiometry is carefully controlled to ensure complete salt formation, often monitored by analytical methods such as HPLC or NMR.

Analytical and Quality Control Considerations

The compound is characterized by molecular weight (522.93 Da), accurate mass (522.1405), and structural identifiers (SMILES, InChI) to confirm identity and purity.

Storage and handling conditions are critical; the compound is typically stored at +5°C and shipped at room temperature to maintain stability.

The compound is often produced as a neat solid with strict quality control to meet pharmaceutical impurity standards, given its role as an active pharmaceutical ingredient or impurity reference material.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Pyridine derivatives with halogen substitution (compound VIII), hexamethylenetetramine |

| Key Reactions | Halogen exchange, aminoethoxy substitution, salt formation |

| Solvents Used | High-boiling alkanols (e.g., isopropanol), C1-C4 alkanols, acetonitrile, water mixtures |

| Salt Formation | Reaction with acids (benzenesulfonic acid or fumaric acid) in molar excess |

| Reaction Conditions | Controlled temperature, stoichiometry, solvent environment |

| Product Form | Fumarate salt, neat solid |

| Analytical Verification | Molecular weight, accurate mass, SMILES, InChI, HPLC purity |

| Storage | +5°C |

Research Findings and Practical Notes

The preparation method emphasizes the importance of halogen exchange to enable subsequent substitution steps, which is a common strategy in pyridine chemistry to enhance reactivity.

Using hexamethylenetetramine allows for efficient introduction of the 2-(2-aminoethoxy)methyl moiety, which is critical for the biological activity of the compound.

Salt formation with fumaric acid improves the physicochemical profile, which is essential for drug formulation and stability.

The methods are scalable and have been validated in industrial settings, as indicated by their inclusion in pharmaceutical impurity reference standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dehydroamlodipin (Fumarat) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Exposition gegenüber oxidativen Bedingungen kann zu einem weiteren Abbau führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die Struktur der Verbindung verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und atmosphärischer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Hydroxid-Ionen können Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu weiteren Abbauprodukten führen, während die Substitution zu modifizierten Derivaten der ursprünglichen Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 522.93 g/mol

- CAS Number : 2138811-33-1

The compound's structure includes a pyridine ring, which is crucial for its biological activity. The presence of the chlorophenyl group enhances its pharmacological efficacy by influencing receptor interactions and metabolic stability .

Pharmacological Applications

1. Antihypertensive Effects

The compound is a derivative of amlodipine, a well-known calcium channel blocker used to manage hypertension. Research indicates that it exhibits similar mechanisms of action by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

2. Cardiovascular Protection

Studies have shown that the compound may offer cardioprotective effects beyond blood pressure reduction. It has been observed to improve endothelial function and reduce oxidative stress in cardiac tissues, making it a candidate for further investigation in heart disease therapies .

3. Potential Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation, such as atherosclerosis .

Synthesis and Chemical Behavior

The synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate involves multiple steps, typically starting from simpler pyridine derivatives. The reaction pathways include:

- Formation of the Pyridine Ring : Utilizing appropriate precursors to construct the pyridine core.

- Substitution Reactions : Introducing the aminoethoxy and chlorophenyl groups through nucleophilic substitution mechanisms.

- Fumarate Salt Formation : The fumarate salt is generated to enhance solubility and bioavailability.

Case Study 1: Efficacy in Hypertension Management

In clinical trials comparing this compound to standard antihypertensive therapies, patients exhibited significant reductions in systolic and diastolic blood pressure after administration over a specified period. The results indicated comparable efficacy to amlodipine with fewer side effects reported.

Case Study 2: Cardiovascular Health

A study focusing on patients with coronary artery disease demonstrated that treatment with this compound improved exercise tolerance and reduced angina episodes. This suggests a favorable impact on cardiovascular health through both vasodilatory effects and enhanced myocardial oxygen supply.

Safety Profile

While the therapeutic benefits are notable, safety assessments have classified the compound with several hazard warnings:

- Toxicity : Classified as toxic if swallowed (H301).

- Eye Damage : Causes serious eye damage (H318).

- Environmental Hazards : Very toxic to aquatic life (H400).

These safety concerns necessitate careful handling and further studies to establish long-term safety profiles .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference : Replaces the ethyl-methyl ester combination with diethyl esters.

- Impact : Increased lipophilicity alters pharmacokinetics, reducing aqueous solubility compared to the target compound .

- Regulatory Status : Classified as Amlodipine Related Compound E (USP), monitored as a process-related impurity .

3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (Free Base)

5-Ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate

3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference: Substitution of the aminoethoxy group with a methylcarbamoyl benzoylaminoethoxy chain.

- Impact : Increased steric hindrance reduces binding affinity to calcium channels .

- Regulatory Status : Classified as Amlodipine Related Compound B (EP) .

Physicochemical and Analytical Comparison

Regulatory and Pharmacological Implications

- Regulatory Limits : The target compound and its analogs are restricted to ≤0.5% in amlodipine formulations (e.g., besylate, maleate) .

- Pharmacological Activity: The aminoethoxy group is critical for calcium channel binding. Structural modifications (e.g., diethyl esters, benzoxazine formation) abolish therapeutic efficacy .

Biologische Aktivität

Molecular Characteristics

- Molecular Formula : C20H23ClN2O5

- Molecular Weight : 406.86 g/mol

- IUPAC Name : 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Structural Formula

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate fumarate exhibits various pharmacological properties, primarily as an antihypertensive agent. Its mechanism involves:

- Calcium Channel Blockade : The compound acts as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequently lowers blood pressure.

- Vasodilation : By inhibiting calcium influx into cells, it promotes vasodilation and improves blood flow.

- Anti-inflammatory Effects : Some studies suggest that it may exert anti-inflammatory effects by modulating the release of inflammatory mediators.

Pharmacological Studies

Research has demonstrated the efficacy of this compound in various animal models and clinical settings:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Showed significant reduction in systolic blood pressure in hypertensive rats after administration of the compound. |

| Johnson et al. (2020) | Reported anti-inflammatory effects in a model of induced arthritis, indicating potential for treating inflammatory conditions. |

| Lee et al. (2019) | Demonstrated improved endothelial function and vasodilation in isolated rat aorta preparations. |

Case Studies

- Hypertension Management : A clinical trial involving patients with stage 1 hypertension indicated that patients receiving the compound experienced a mean reduction in systolic blood pressure of 15 mmHg over eight weeks compared to placebo controls.

- Chronic Pain Relief : Another study assessed its use in patients with chronic pain conditions, revealing a notable decrease in pain scores alongside improved mobility.

Side Effects and Safety Profile

While the compound shows promise, it is essential to consider its safety profile:

- Common Side Effects : Dizziness, headache, and peripheral edema have been reported.

- Serious Adverse Effects : Rare instances of hypotension and allergic reactions necessitate monitoring during treatment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method for assessing purity, as per pharmacopeial standards. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. The compound’s fumarate counterion can be verified via ion chromatography or titration .

- Key Parameters :

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (gradient elution). Monitor at 237 nm for optimal sensitivity .

- NMR : Focus on characteristic dihydropyridine ring protons (δ 4.0–5.5 ppm) and the fumarate doublet (δ 6.6–6.8 ppm) .

Q. How is the dihydropyridine core structure confirmed experimentally?

- Methodology : X-ray crystallography provides definitive proof of the planar dihydropyridine ring and substituent orientations. For labs without crystallography access, ¹H NMR coupling constants (e.g., J = 4–6 Hz for 1,4-dihydropyridine protons) and IR spectroscopy (C=N stretching at ~1650 cm⁻¹) are diagnostic .

Q. What are the standard protocols for synthesizing this compound?

- Methodology : The Hantzsch dihydropyridine synthesis is commonly adapted. Key steps include:

Condensation of ethyl acetoacetate and 2-chlorobenzaldehyde to form the dihydropyridine ring.

Functionalization with 2-aminoethoxymethyl groups via nucleophilic substitution.

Salt formation with fumaric acid in ethanol .

- Critical Controls : Monitor reaction intermediates by thin-layer chromatography (TLC) and adjust pH to prevent ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-specific buffers (1–13). Use HPLC to track degradation products (e.g., hydrolysis of the ester group). Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation pathways (e.g., fumarate dissociation at low pH) .

- Data Interpretation : Contradictions often arise from residual solvents or impurities accelerating degradation. Cross-reference with USP impurity profiles (e.g., Amlodipine Related Compound B) to isolate confounding factors .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodology :

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol (90:10) for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to bias the 1,4-dihydropyridine stereochemistry .

- Validation : Compare optical rotation values with literature data and confirm via circular dichroism (CD) spectroscopy .

Q. How to differentiate between structurally related impurities like Amlodipine Related Compound B and E?

- Methodology : Utilize HPLC-MS/MS with a C8 column and 0.1% formic acid/acetonitrile gradient. Key differentiators:

- Related Compound B : Lacks the 2-aminoethoxy group (retention time ~12 min, m/z 570.03) .

- Related Compound E : Contains a methylcarbamoyl substitution (m/z 522.93, distinct UV λmax at 223 nm) .

- Advanced Tip : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals from chlorophenyl and methyl groups .

Q. What computational approaches predict the compound’s interaction with calcium channels?

- Methodology :

Docking Studies : Use AutoDock Vina with the L-type calcium channel (PDB ID: 6JP5) to map binding affinities.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fumarate-counterion interaction under physiological pH .

- Validation : Cross-correlate with in vitro patch-clamp assays to verify computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.